molecular formula C42H43N7O8S B15141685 BRD4 Inhibitor-16

BRD4 Inhibitor-16

Cat. No.: B15141685
M. Wt: 805.9 g/mol
InChI Key: UIMJBTYHXUBLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD4 Inhibitor-16 is a potent small-molecule inhibitor targeting bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 Inhibitor-16 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :

    Formation of Intermediate: To a solution of compound 9 (100 mg, 0.56 mmol) in dichloromethane (6 mL) is added 5-bromo-2-ethoxybenzenesulfonyl chloride (184.9 mg, 0.62 mmol) followed by the addition of pyridine (0.3 mL).

    Coupling Reaction: The intermediate is then subjected to coupling reactions under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

BRD4 Inhibitor-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C42H43N7O8S

Molecular Weight

805.9 g/mol

IUPAC Name

2-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]-N-[2-[[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfonylamino]ethyl]acetamide

InChI

InChI=1S/C42H43N7O8S/c1-26-37(27(2)57-45-26)29-12-14-34-33(24-29)39(28-8-5-4-6-9-28)49(42(53)46(34)3)25-36(50)43-16-17-44-58(54,55)35-15-13-32-38-30(35)10-7-11-31(38)40(51)48(41(32)52)19-18-47-20-22-56-23-21-47/h4-15,24,39,44H,16-23,25H2,1-3H3,(H,43,50)

InChI Key

UIMJBTYHXUBLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC(=O)NCCNS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCN8CCOCC8)C

Origin of Product

United States

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